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molecular formula C7H13NO5S B8356073 (Morpholine-4-sulfonyl)acetic acid methyl ester

(Morpholine-4-sulfonyl)acetic acid methyl ester

Cat. No. B8356073
M. Wt: 223.25 g/mol
InChI Key: MWFORIJRKWXARO-UHFFFAOYSA-N
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Patent
US07888351B2

Procedure details

(Morpholine-4-sulfonyl)acetic acid methyl ester (0.5 g, 2.24 mmol) is dissolved in 0.66 N KOH aqueous ethanol solution (1/1, 150 mL) and the mixture is heated at reflux during 16 h. The solvent is evaporated and residue is extracted with dichloromethane/methanol 4:1 to yield the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
KOH
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH2:4][S:5]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)(=[O:7])=[O:6]>C1CCCCC1.C(OCC)(=O)C>[N:8]1([S:5]([CH2:4][C:3]([OH:14])=[O:2])(=[O:7])=[O:6])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(CS(=O)(=O)N1CCOCC1)=O
Name
KOH
Quantity
150 mL
Type
solvent
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux during 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
residue is extracted with dichloromethane/methanol 4:1

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)S(=O)(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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